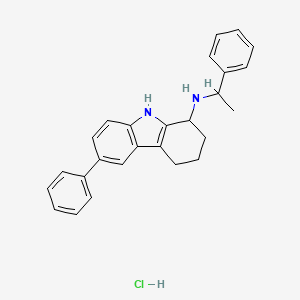![molecular formula C21H31ClN2O2S B5056246 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide, commonly known as CP-122,721, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been studied for its potential therapeutic applications in various areas of research.
作用機序
The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. CP-122,721 has been shown to increase the release of dopamine in certain brain regions, which may contribute to its anxiolytic and anti-depressant effects. It has also been shown to reduce the release of glutamate, which is involved in drug-seeking behavior, suggesting that it may be useful in the treatment of addiction.
Biochemical and Physiological Effects
CP-122,721 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain brain regions, which may contribute to its anxiolytic and anti-depressant effects. It has also been shown to reduce the release of glutamate, which is involved in drug-seeking behavior, suggesting that it may be useful in the treatment of addiction. CP-122,721 has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the advantages of CP-122,721 is that it has been extensively studied in preclinical models, making it a well-characterized compound. It has also been shown to have anxiolytic and anti-depressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression. However, one of the limitations of CP-122,721 is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on CP-122,721. One area of research could be to further elucidate its mechanism of action, which may help to identify new therapeutic applications for the compound. Another area of research could be to study its potential use in combination with other drugs for the treatment of addiction. Additionally, further studies could be conducted to evaluate its safety and efficacy in humans, which could pave the way for the development of new treatments for anxiety, depression, and addiction.
合成法
CP-122,721 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the reaction of 5-chloro-2-nitrobenzoic acid with cyclopentylmagnesium bromide in the presence of a palladium catalyst to form 5-chloro-2-(1-cyclopentyl)benzoic acid. This intermediate is then reacted with piperidine in the presence of a base to form 5-chloro-2-(1-cyclopentyl-4-piperidinyl)benzoic acid. The final step involves the reaction of this intermediate with 3-(methylthio)propylamine in the presence of a coupling reagent to form CP-122,721.
科学的研究の応用
CP-122,721 has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anxiolytic and anti-depressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression. CP-122,721 has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of drug addiction in humans.
特性
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-methylsulfanylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O2S/c1-27-14-4-11-23-21(25)19-15-16(22)7-8-20(19)26-18-9-12-24(13-10-18)17-5-2-3-6-17/h7-8,15,17-18H,2-6,9-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSUGLGUTCKABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1=C(C=CC(=C1)Cl)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)
![2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)
![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)

![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)

![1-[2-(4-ethylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5056273.png)